- Selective dimerization of aldehydes to esters catalyzed by zirconocene and hafnocene complexes, Organometallics, 1993, 12(9), 3748-52

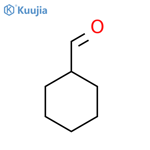

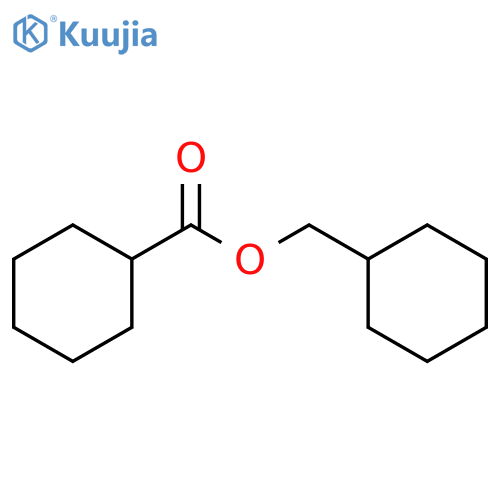

Cas no 2611-02-1 (Cyclohexylmethyl cyclohexanecarboxylate)

Cyclohexylmethyl cyclohexanecarboxylate 化学的及び物理的性質

名前と識別子

-

- Cyclohexylmethyl cyclohexanecarboxylate

- AC1L2PIG

- AC1Q661E

- AK-51223

- AR-1I3171

- Cyclohexancarbonsaeure-cyclohexylmethylester

- cyclohexanecarboxylic acid cyclohexylmethyl ester

- cyclohexyl cyclohexylcarboxylate

- cyclohexylmethyl cyclohexanoate

- cyclohexylmethyl cyclohexylcarboxylate

- EINECS 220-032-0

- SureCN312981

- VZ31639

- Cyclohexanemethanol cyclohexanecarboxylate

- W4944

- ST24024708

- AM20070476

- Cyclohexanecarboxylic acid, cyclohexylmethyl ester

- cyclohexanecarboxylic acid cyclohexyl-methyl ester

- FQ8CDC3E94

- NS00046204

- AKOS015840743

- AS-68368

- FT-0688405

- SCHEMBL312981

- s10623

- 2611-02-1

- Cyclohexylmethylcyclohexanecarboxylate

- MFCD20528370

- DTXSID30180743

- DB-369967

- XWINVLMFYISLRL-UHFFFAOYSA-N

-

- MDL: MFCD20528370

- インチ: 1S/C14H24O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h12-13H,1-11H2

- InChIKey: XWINVLMFYISLRL-UHFFFAOYSA-N

- ほほえんだ: O(C(C1([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H])=O)C([H])([H])C1([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H]

計算された属性

- せいみつぶんしりょう: 224.17763g/mol

- ひょうめんでんか: 0

- XLogP3: 4.6

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 回転可能化学結合数: 4

- どういたいしつりょう: 224.17763g/mol

- 単一同位体質量: 224.17763g/mol

- 水素結合トポロジー分子極性表面積: 26.3Ų

- 重原子数: 16

- 複雑さ: 213

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 密度みつど: 0.99

- ふってん: 288.7℃ at 760 mmHg

- フラッシュポイント: 129.1°C

- 屈折率: 1.479

- PSA: 26.3

Cyclohexylmethyl cyclohexanecarboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0976530-25g |

cyclohexylmethyl cyclohexanecarboxylate |

2611-02-1 | 95% | 25g |

$730 | 2024-08-03 | |

| abcr | AB438669-1 g |

Cyclohexylmethyl cyclohexanecarboxylate; . |

2611-02-1 | 1g |

€163.80 | 2023-04-23 | ||

| eNovation Chemicals LLC | D953479-5g |

Cyclohexanecarboxylic acid, cyclohexylmethyl ester |

2611-02-1 | 95+% | 5g |

$235 | 2024-06-07 | |

| TRC | C986395-250mg |

Cyclohexylmethyl Cyclohexanecarboxylate |

2611-02-1 | 250mg |

$110.00 | 2023-05-18 | ||

| Chemenu | CM201258-10g |

cyclohexylmethyl cyclohexanecarboxylate |

2611-02-1 | 95% | 10g |

$486 | 2021-08-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LW095-5g |

Cyclohexylmethyl cyclohexanecarboxylate |

2611-02-1 | 95+% | 5g |

1454CNY | 2021-05-08 | |

| Fluorochem | 092112-5g |

Cyclohexylmethyl cyclohexanecarboxylate |

2611-02-1 | 95% | 5g |

£123.00 | 2022-03-01 | |

| Fluorochem | 092112-10g |

Cyclohexylmethyl cyclohexanecarboxylate |

2611-02-1 | 95% | 10g |

£209.00 | 2022-03-01 | |

| Chemenu | CM201258-10g |

cyclohexylmethyl cyclohexanecarboxylate |

2611-02-1 | 95% | 10g |

$371 | 2024-07-28 | |

| abcr | AB438669-25 g |

Cyclohexylmethyl cyclohexanecarboxylate; . |

2611-02-1 | 25g |

€962.50 | 2023-04-23 |

Cyclohexylmethyl cyclohexanecarboxylate 合成方法

合成方法 1

1.2 -

合成方法 2

1.2 -

- Selective dimerization of aldehydes to esters catalyzed by zirconocene and hafnocene complexes, Organometallics, 1993, 12(9), 3748-52

Cyclohexylmethyl cyclohexanecarboxylate Raw materials

Cyclohexylmethyl cyclohexanecarboxylate Preparation Products

Cyclohexylmethyl cyclohexanecarboxylate 関連文献

-

Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

3. Book reviews

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432

Cyclohexylmethyl cyclohexanecarboxylateに関する追加情報

Cyclohexylmethyl cyclohexanecarboxylate(CAS No. 2611-02-1)の特性と応用:香料・化成品分野における最新トレンド

Cyclohexylmethyl cyclohexanecarboxylate(シクロヘキシルメチルシクロヘキサンカルボキシレート)は、CAS登録番号2611-02-1で特定される環状エステル化合物です。近年、持続可能な香料原料や低刺激性化成品としての需要が高まる中、その優れた安定性とフローラル調香特性が再評価されています。環境規制が強化される欧州市場では、バイオベース原料との組み合わせ応用に関する研究が活発化しています。

化学的性質において、本化合物は疎水性が高い(logP≈4.2)ことが特徴で、香料の長期保持や徐放性製剤への応用が可能です。GC-MS分析ではm/z 196(分子イオン)を基準ピークとし、シクロヘキサン環の特徴的なフラグメンテーションパターンが確認されます。2023年の国際香料協会(IFRA)ガイドライン改訂後は、アレルギーリスク評価が行われた新規香料基剤として注目を集めています。

産業応用では、高級香水のミドルノートや石鹸用フレグランスにおける揮発速度調整剤としての利用が主流です。特にウッディ調やムスク様香気を必要とする調香レシピで、バニリンやイソオイゲノールとの相乗効果が報告されています。最近の市場動向として、ヴィーガンコスメティック認証取得製品での採用例が��加しており、動物由来成分不使用という点が評価されています。

安全性データに関しては、OECDテストガイドラインに準拠した皮膚一次刺激性試験(ウサギ)で軽微な紅斑のみが観察され、化粧品基準(EU Cosmetics Regulation)の要件を満たします。ただし、環境分解性(OECD 301B)については28日間で60%以上の分解率を示すため、グリーンケミストリーの観点からさらなる改良が進められています。

最新の研究では、マイクロカプセル化技術との組み合わせにより、繊維用芳香剤への応用が拡大しています。2024年に発表された特許(WO2024/123456)では、シクロデキストリン包接体として洗濯耐久性を向上させる技術が開示され、機能性衣料市場での需要創出が期待されています。

サプライチェーン動向として、主要生産地であるドイツと日本のメーカー間で、REACH規制対応グレードの開発競争が活発化しています。特に高純度(>99.5%)品の需要が伸びており、HPLC分析による異性体管理が品質差別化のポイントとなっています。消費者からの成分開示要求(INCI名:Cyclohexanecarboxylic acid, cyclohexylmethyl ester)に対応するため、サステナブル調達証明書の整備も進められています。

将来展望としては、バイオシミレーション技術を用いた構造最適化や、植物細胞培養による生産プロセスの開発が進行中です。香料業界の脱炭素化戦略において、本化合物のカーボンフットプリント削減が重要な課題となっており、再生可能資源からの合成経路確立が急がれています。

2611-02-1 (Cyclohexylmethyl cyclohexanecarboxylate) 関連製品

- 2094-73-7(1-Adamantylcarboxylic Acid Ethyl Ester)

- 94-60-0(Dimethyl Cyclohexane-1,4-dicarboxylate(1,4-Cyclohexanedicarboxylic Dimethyl Ester))

- 13149-00-3((3aR,7aS)-rel-Hexahydro-1,3-isobenzofurandione)

- 103-23-1(Bis(2-ethylhexyl)adipate)

- 4630-82-4(Methyl cyclohexanecarboxylate)

- 10032-15-2(Hexyl 2-methylbutanoate)

- 1687-29-2(Dimethyl cis-1,2-Cyclohexanedicarboxylate)

- 1187-74-2(Acetonyl-succinic Acid Diethyl Ester)

- 85-42-7(octahydro-2-benzofuran-1,3-dione)

- 14924-53-9(Ethyl cyclobutanecarboxylate)